3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

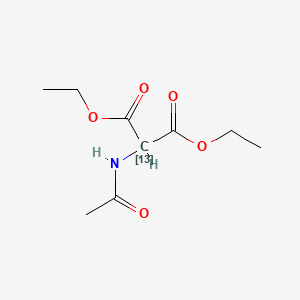

3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H23NO5S and its molecular weight is 329.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-aminopropanol with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Analyse Chemischer Reaktionen

3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:

Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as azides, leading to the formation of azido derivatives.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include sodium azide for substitution reactions, trifluoroacetic acid for deprotection, and lithium aluminum hydride for reduction . The major products formed from these reactions include azido derivatives, free amines, and alcohols .

Wissenschaftliche Forschungsanwendungen

3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is widely used in scientific research:

Chemistry: It serves as a protecting group for amines in multi-step organic synthesis.

Biology: The compound is used in the synthesis of peptide and protein analogs.

Medicine: It is employed in the development of pharmaceutical intermediates.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

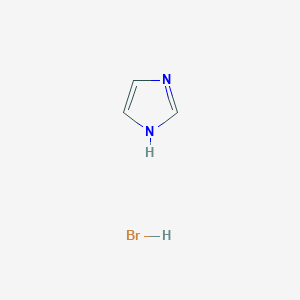

3-[(tert-Butoxycarbonyl)amino]propyl bromide: Used as an alkylating reagent.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis.

Eigenschaften

CAS-Nummer |

80909-96-2 |

|---|---|

Molekularformel |

C15H23NO5S |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-5-10-16-14(17)21-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |

InChI-Schlüssel |

KLKKIENVIGQBAG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-diethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601664.png)

![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)

![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)